molecular formula C10H20N4S B2675590 N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine CAS No. 897769-65-2

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine

Cat. No. B2675590
CAS RN: 897769-65-2
M. Wt: 228.36
InChI Key: QHTQPSOKQSRHJT-UHFFFAOYSA-N
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Description

“N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which would include “N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine”, can be performed via the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Scientific Research Applications

Future Directions

The future directions for research on “N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Additionally, more research is needed to fully understand their mechanisms of action .

properties

IUPAC Name

2-N,2-N-bis(2-methylpropyl)-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c1-7(2)5-14(6-8(3)4)10-13-12-9(11)15-10/h7-8H,5-6H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTQPSOKQSRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine

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